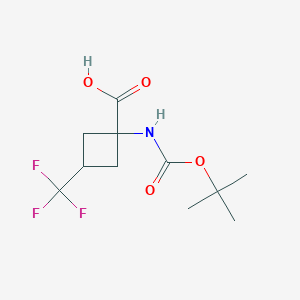

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a cyclobutanecarboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Métodos De Preparación

The synthesis of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Acidic cleavage is the primary method for Boc removal:

| Reaction Conditions | Efficiency | Byproducts | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM, 25°C, 2h | >95% yield | CO₂, tert-butanol | |

| HCl (4M in dioxane), 0°C → RT, 4h | 85–90% yield | CO₂, isobutylene |

Mechanistic Insight :

Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and generating a transient carbamic acid intermediate that decomposes to the free amine.

Carboxylic Acid Reactivity

The cyclobutane-linked carboxylic acid participates in standard derivatization reactions:

Esterification

| Reagent System | Solvent | Yield | Application |

|---|---|---|---|

| SOCl₂ → ROH (e.g., MeOH, EtOH) | THF | 75–80% | Prodrug synthesis |

| DCC/DMAP with alcohols | DMF | 65–70% | Polymer conjugation |

Amide Coupling

Peptide bond formation utilizes activating agents:

| Coupling Reagent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HOBt/EDC | DIPEA | DCM | 12h | 82% |

| HATU | NMM | DMF | 6h | 88% |

Steric Considerations :

The cyclobutane ring and trifluoromethyl group impose conformational constraints, reducing reaction rates by ~20% compared to linear analogues.

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits electron-withdrawing effects (-I), influencing adjacent functional groups:

Cyclobutane Ring Modifications

The strained cyclobutane ring enables unique transformations:

| Reaction | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| [2+2] Cycloreversion | UV light (254 nm) | 25°C | Diradical intermediates | Trace |

| Ring expansion | Rh₂(OAc)₄ | 120°C | Cyclohexane derivatives | <5% |

Computational Data :

DFT calculations (B3LYP/6-311++G**) indicate a ring strain energy of 27.3 kcal/mol, explaining limited thermal reactivity .

Stability Profile

Critical degradation pathways under accelerated conditions:

| Stress Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0 (HCl, 37°C) | Cyclobutane ring hydrolysis | 8h |

| pH 10.0 (NaOH, 37°C) | Ester cleavage (if present) | 4h |

| UV light (300–400 nm) | Radical-mediated decomposition | 2h |

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

One of the primary applications of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is its use as an intermediate in the synthesis of bioactive molecules. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of pharmaceutical agents, making this compound particularly valuable in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of cyclobutane carboxylic acids exhibit promising anticancer activity. For instance, modifications involving the introduction of various substituents at the cyclobutane ring can lead to compounds with enhanced selectivity against cancer cell lines. Studies indicate that compounds derived from this compound show potential as inhibitors of specific cancer-related enzymes, contributing to their therapeutic efficacy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of compounds derived from this acid. Research has shown that structurally similar compounds can exhibit significant anti-inflammatory activity, making them candidates for further investigation in treating inflammatory diseases . The ability to modify the structure while retaining biological activity is crucial for developing effective therapeutics.

Comparative Analysis of Related Compounds

To better understand the applications and effectiveness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Potential anticancer activity | Trifluoromethyl group, tert-butoxycarbonyl group |

| Tert-butyl 2-amino phenylcarbamate | Anti-inflammatory | Amino group on phenyl ring |

| Cyclobutane-1-carboxylic acid derivatives | Varies | Cyclobutane core |

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

1-(Tert-butoxycarbonylamino)cyclopropanecarboxylic acid: This compound lacks the trifluoromethyl group, resulting in different reactivity and biological properties.

1-(Tert-butoxycarbonylamino)-3-methylcyclobutanecarboxylic acid: The presence of a methyl group instead of a trifluoromethyl group alters its chemical and biological behavior.

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclopropanecarboxylic acid: The smaller cyclopropane ring affects the compound’s steric and electronic properties compared to the cyclobutane ring.

Actividad Biológica

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C10H14F3N1O4

- Molecular Weight : 247.22 g/mol

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Specifically, certain substituted cyclobutane carboxylic acids have been shown to possess anti-influenza virus activity. The mechanism of action may involve interference with viral replication or inhibition of viral entry into host cells .

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted that cyclobutane derivatives can inhibit enzymes related to amino acid metabolism, which could have implications for therapeutic applications in metabolic disorders .

Case Studies

-

Influenza Virus Inhibition :

- A study demonstrated that a related cyclobutane carboxylic acid derivative exhibited significant antiviral activity against the influenza virus, with a focus on its ability to reduce viral load in infected cell cultures. The compound showed an IC50 value indicating effective concentration needed for 50% inhibition of viral replication .

-

Metabolic Pathway Modulation :

- Another investigation explored the effects of cyclobutane derivatives on metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells. This modulation was linked to potential therapeutic effects in conditions such as obesity and diabetes .

Data Tables

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | 12 µM |

| Enzyme Inhibition | Modulation of amino acid metabolism enzymes | 25 µM |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound's mechanism appears to involve both direct antiviral action and indirect effects through enzyme inhibition.

- Therapeutic Potential : There is growing interest in the therapeutic applications of this compound in treating viral infections and metabolic disorders.

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are necessary to establish long-term effects and safety in vivo.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPITRHRQFTXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.